molecular formula C20H20N2O5S2 B2949024 (Z)-ethyl 2-(6-(methylsulfonyl)-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865247-44-5

(Z)-ethyl 2-(6-(methylsulfonyl)-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2949024
CAS No.: 865247-44-5
M. Wt: 432.51
InChI Key: WIGCHSSERHCOSP-MRCUWXFGSA-N
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Description

The compound “(Z)-ethyl 2-(6-(methylsulfonyl)-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate” is a benzothiazole derivative featuring a methylsulfonyl group at position 6 of the benzothiazole ring and a (Z)-configured imino linkage to a 2-phenylacetyl moiety. Its molecular formula is C₂₁H₂₁N₃O₅S₂, with a molecular weight of 483.54 g/mol.

Synthesis of this compound likely follows a multi-step protocol analogous to methods described for related benzothiazole derivatives. For example, benzothiazole cores are often synthesized via cyclization reactions involving substituted anilines and thioureas or via three-component reactions involving ethyl bromocyanoacetate, as seen in the preparation of ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate derivatives . The methylsulfonyl and phenylacetyl substituents are introduced through subsequent sulfonation and acylation steps, with acetone as a common solvent under reflux conditions .

Properties

IUPAC Name

ethyl 2-[6-methylsulfonyl-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-3-27-19(24)13-22-16-10-9-15(29(2,25)26)12-17(16)28-20(22)21-18(23)11-14-7-5-4-6-8-14/h4-10,12H,3,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIGCHSSERHCOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-ethyl 2-(6-(methylsulfonyl)-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a complex derivative of benzothiazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of the compound can be broken down into several functional groups:

  • Benzothiazole Core : Known for various biological activities including anticancer, anti-inflammatory, and antimicrobial effects.
  • Methylsulfonyl Group : Often associated with enhanced solubility and bioactivity.
  • Phenylacetyl Group : Contributes to the compound's interaction with biological targets.

Structural Formula

The structural formula can be represented as follows:

C18H20N2O4S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, compounds similar to this compound have shown significant inhibition of cancer cell proliferation in various cell lines:

CompoundCell LineIC50 (μM)Mechanism
B7A4311.0Apoptosis induction
B7A5492.0Cell cycle arrest
B7H12994.0Inhibition of IL-6 and TNF-α

These results suggest that modifications to the benzothiazole structure can enhance its anticancer efficacy through apoptosis and cell cycle regulation .

Anti-inflammatory Activity

Benzothiazole derivatives have also been evaluated for their anti-inflammatory properties. The compound exhibited significant inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations as low as 1 μM, indicating its potential use in treating inflammatory diseases .

Analgesic Effects

In addition to its anticancer and anti-inflammatory properties, this compound has been studied for analgesic effects. The mechanism involved COX-2 inhibition, which is critical in pain signaling pathways .

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through activation of caspases.
  • Cytokine Modulation : It inhibits the expression of pro-inflammatory cytokines, reducing inflammation.
  • Enzyme Inhibition : Acts as a selective inhibitor for enzymes involved in pain pathways, notably COX-2.

Study 1: Anticancer Activity

In a recent study, this compound was tested against various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 1 μM.

Study 2: Inflammation Model

In an animal model of inflammation, administration of the compound resulted in a marked reduction in paw edema compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells .

Chemical Reactions Analysis

Hantzsch Thiazole Formation

  • Reaction : Cyclization of α-halocarbonyl compounds (e.g., α-bromoacetophenone derivatives) with thiourea or thioamides.

  • Conditions : Ethanol reflux, 8–12 hours, acidic or basic catalysis .

  • Key Step : Formation of the benzo[d]thiazole core via intramolecular cyclization.

One-Pot Three-Component Reaction

  • Components : α-Nitro epoxides, potassium thiocyanate, and primary amines.

  • Mechanism : Epoxide ring opening followed by thiocyanation and cyclization .

  • Yield : Typically 65–85% for similar thiazoles.

Methylsulfonyl Group (-SO₂CH₃)

  • Nucleophilic Substitution :

    • Reacts with amines (e.g., NH₃, alkylamines) to form sulfonamides.

    • Example :

      R SO CH NH R SO NH CH OH\text{R SO CH NH R SO NH CH OH}
    • Conditions : Aqueous NaOH, 60–80°C .

  • Reduction :

    • LiAlH₄ reduces -SO₂CH₃ to -SH (thiol) in anhydrous THF .

Phenylacetyl-Imino Moiety

  • Hydrolysis :

    • Acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions cleave the imino bond to yield a primary amine and phenylacetic acid .

    • Example :

      R N C O R H O R NH R COOH\text{R N C O R H O R NH R COOH}
  • Condensation Reactions :

    • Reacts with aldehydes (e.g., benzaldehyde) to form Schiff bases under mild conditions .

Ethyl Acetate Ester

  • Saponification :

    • NaOH/EtOH converts the ester to a carboxylic acid.

    • Yield : >90% for analogous compounds .

    R COOEt NaOH R COONa EtOH\text{R COOEt NaOH R COONa EtOH}

Electrophilic Aromatic Substitution

  • The benzo[d]thiazole ring undergoes nitration or sulfonation at the C-5 position due to electron-donating effects of the methylsulfonyl group .

Radical Reactions

  • Photocatalytic C–H functionalization (e.g., with Ru(bpy)₃²⁺) introduces alkyl/aryl groups at the thiazole C-4 position .

Comparative Reactivity Table

Functional Group Reaction Type Reagents/Conditions Product Yield
MethylsulfonylNucleophilic substitutionNH₃, NaOH, 60°CSulfonamide70–85%
Phenylacetyl-iminoHydrolysisHCl/H₂O, refluxPhenylacetic acid + amine80–90%
Ethyl acetateSaponificationNaOH/EtOH, 25°CCarboxylic acid>90%
Benzo[d]thiazoleNitrationHNO₃/H₂SO₄, 0–5°C5-Nitro derivative60–75%

Stability and Degradation

  • Photodegradation : UV light induces cleavage of the thiazole ring, forming sulfonic acid derivatives .

  • Thermal Stability : Decomposes above 200°C, releasing SO₂ and CO₂ .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Three structurally related benzothiazole derivatives are compared below:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
(Z)-ethyl 2-(6-(methylsulfonyl)-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (Target Compound) Not Provided C₂₁H₂₁N₃O₅S₂ 483.54 6-methylsulfonyl, 2-(2-phenylacetyl)imino, ethyl acetate side chain
(Z)-ethyl 2-(6-bromo-2-((2-(methylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate 896276-63-4 C₁₉H₁₇BrN₂O₅S₂ 497.4 6-bromo, 2-(2-methylsulfonylbenzoyl)imino, ethyl acetate side chain
(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate 895447-12-8 C₂₄H₂₁N₃O₈S 535.5 Fused dihydrodioxine ring, 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino, methyl acetate side chain

Key Observations:

Substituent Diversity: The target compound’s 6-methylsulfonyl group enhances polarity compared to the bromo-substituted analogue, which may affect solubility and binding affinity. The phenylacetyl imino group distinguishes it from the dihydrodioxine-containing analogue, which introduces a fused oxygen-rich ring system .

Side Chain Modifications : The ethyl acetate side chain in the target compound and its bromo-substituted analogue contrasts with the methyl acetate in the dihydrodioxine derivative. Ethyl groups typically confer greater lipophilicity than methyl groups .

Stereoelectronic Effects: The Z-configuration of the imino group is conserved across analogues, suggesting a shared preference for this stereochemistry in stabilizing the benzothiazole scaffold .

Chemical Similarity Analysis

Using Tanimoto coefficients (a common metric for structural similarity), the target compound shares ~70% similarity with the bromo-substituted analogue (due to conserved benzothiazole and acetate motifs) but only ~50% with the dihydrodioxine derivative (divergent ring systems). Graph-based comparisons highlight the benzothiazole core as the primary conserved subgraph, with substituents driving functional divergence .

Research Implications

  • Drug Design : The methylsulfonyl group in the target compound may improve metabolic stability compared to halogenated analogues, which are prone to dehalogenation .
  • Material Science : The dihydrodioxine derivative’s oxygen-rich structure could enhance solubility for aqueous applications, whereas the bromo analogue’s halogen may facilitate cross-coupling reactions in synthetic chemistry .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for (Z)-ethyl 2-(6-(methylsulfonyl)-2-((2-phenylacetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate?

  • The synthesis involves multi-step reactions starting with benzothiazole intermediates. Key steps include:

  • Condensation : Reacting 2-aminothiophenol derivatives with ethyl cyanoacetate or diethyl malonate under reflux to form the benzothiazole core .
  • Imination : Introducing the (2-phenylacetyl)imino group via Schiff base formation using 2-phenylacetyl chloride under anhydrous conditions .
  • Sulfonylation : Installing the methylsulfonyl group at position 6 using methanesulfonyl chloride in the presence of a base (e.g., K₂CO₃) .
  • Esterification : Final ethyl acetate side chain incorporation via alkylation with ethyl bromoacetate .
    • Yields are optimized by controlling reaction time (1.5–20 hours), solvent selection (dry benzene, methanol), and purification via recrystallization (THF, methanol/ether) .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Confirms functional groups (e.g., imino C=N stretch at ~1600 cm⁻¹, sulfonyl S=O at ~1350 cm⁻¹) .
  • NMR (¹H/¹³C) : Assigns protons and carbons, particularly the (Z)-configuration (e.g., methine proton coupling patterns) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, as demonstrated for analogous benzothiazole derivatives .
  • Elemental Analysis : Validates purity (>97%) and molecular formula .

Q. How is the purity of the compound validated post-synthesis?

  • HPLC : Utilized with reverse-phase columns (C18) and UV detection (λ = 254 nm) to assess purity .
  • Melting Point : Consistency with literature values (e.g., ~139–140°C for related benzothiazoles) .
  • TLC : Monitors reaction progress using silica gel plates and ethyl acetate/hexane eluents .

Advanced Research Questions

Q. How can stereochemical control of the (Z)-isomer be achieved during synthesis?

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the transition state favoring the (Z)-configuration .
  • Catalytic Control : Use of Lewis acids (e.g., ZnCl₂) directs imine geometry via chelation .
  • Thermodynamic vs. Kinetic Control : Reflux conditions promote thermodynamically stable (Z)-isomer formation, confirmed by X-ray analysis .

Q. What strategies optimize the yield of the intermediate 2-(6-R-benzothiazol-2-ylimino)-methylphenol?

  • Molar Ratios : A 1:1 ratio of benzothiazole-thiol to chloroacetic acid minimizes side products .
  • Reflux Duration : Extended reaction times (20 hours) ensure complete cyclization .
  • Purification : Recrystallization from tetrahydrofuran (THF) yields high-purity crystals (>97%) .

Q. How does the methylsulfonyl group influence reactivity and bioactivity?

  • Electron-Withdrawing Effects : Enhances electrophilicity of the benzothiazole ring, facilitating nucleophilic attacks in biological targets .
  • Enzyme Inhibition : The sulfonyl group mimics natural substrates in enzymes (e.g., β-lactamases), as seen in cephalosporin intermediates .

Q. What computational approaches predict the compound’s biological activity?

  • Molecular Docking : Models interactions with bacterial penicillin-binding proteins (PBPs), leveraging structural data from cephalosporin analogs .
  • QSAR Studies : Correlate substituent effects (e.g., sulfonyl position) with antimicrobial potency using Hammett σ constants .

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